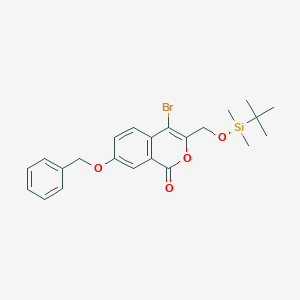
7-(Benzyloxy)-4-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)-1H-isochromen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Benzyloxy)-4-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)-1H-isochromen-1-one is a synthetic organic compound that belongs to the class of isochromenones This compound is characterized by the presence of a benzyloxy group, a bromine atom, and a tert-butyldimethylsilyl-protected hydroxymethyl group attached to the isochromenone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-4-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)-1H-isochromen-1-one typically involves multiple steps:
Formation of the Isochromenone Core: The isochromenone core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl bromide and a suitable base, such as potassium carbonate, in an aprotic solvent like dimethylformamide.
Bromination: The bromine atom can be introduced through an electrophilic bromination reaction using bromine or N-bromosuccinimide in an inert solvent like dichloromethane.
Protection of the Hydroxymethyl Group: The hydroxymethyl group can be protected using tert-butyldimethylsilyl chloride and a base, such as imidazole, in an aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors for improved efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium azide or thiols can be employed in substitution reactions.
Major Products
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of de-brominated or hydrogenated products.
Substitution: Formation of azide or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 7-(Benzyloxy)-4-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)-1H-isochromen-1-one can serve as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for various chemical transformations, making it valuable in the synthesis of natural products and pharmaceuticals.
Biology and Medicine
The compound’s structural features suggest potential biological activity, making it a candidate for drug discovery and development. It can be used in the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 7-(Benzyloxy)-4-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)-1H-isochromen-1-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzyloxy and bromine groups can participate in hydrogen bonding and hydrophobic interactions, while the tert-butyldimethylsilyl group can influence the compound’s solubility and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-(Benzyloxy)-4-chloro-3-(((tert-butyldimethylsilyl)oxy)methyl)-1H-isochromen-1-one
- 7-(Benzyloxy)-4-fluoro-3-(((tert-butyldimethylsilyl)oxy)methyl)-1H-isochromen-1-one
- 7-(Benzyloxy)-4-iodo-3-(((tert-butyldimethylsilyl)oxy)methyl)-1H-isochromen-1-one
Uniqueness
The presence of the bromine atom in 7-(Benzyloxy)-4-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)-1H-isochromen-1-one imparts unique reactivity compared to its chloro, fluoro, and iodo analogs. Bromine’s moderate electronegativity and size allow for specific interactions and reactivity patterns that can be advantageous in certain synthetic and biological applications.
Eigenschaften
Molekularformel |
C23H27BrO4Si |
|---|---|
Molekulargewicht |
475.4 g/mol |
IUPAC-Name |
4-bromo-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-7-phenylmethoxyisochromen-1-one |
InChI |
InChI=1S/C23H27BrO4Si/c1-23(2,3)29(4,5)27-15-20-21(24)18-12-11-17(13-19(18)22(25)28-20)26-14-16-9-7-6-8-10-16/h6-13H,14-15H2,1-5H3 |
InChI-Schlüssel |
JBXPYKWOUHIWHW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC1=C(C2=C(C=C(C=C2)OCC3=CC=CC=C3)C(=O)O1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


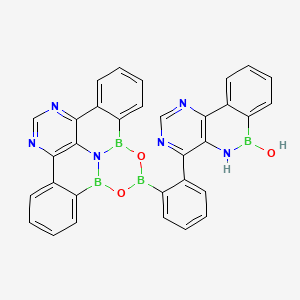
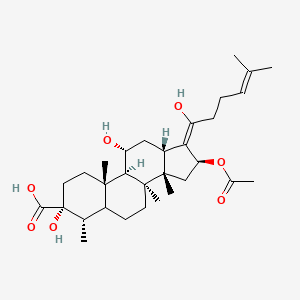


![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbothioamide](/img/structure/B13152572.png)

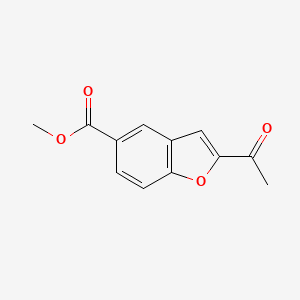
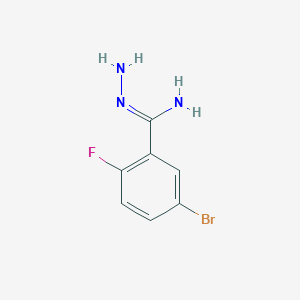

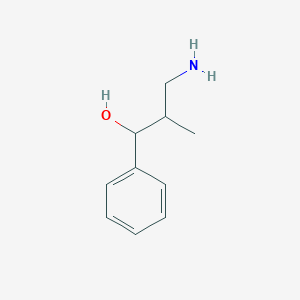
![3-Bromo-2-([methyl(propan-2-YL)amino]methyl)aniline](/img/structure/B13152607.png)
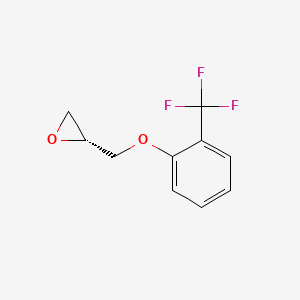
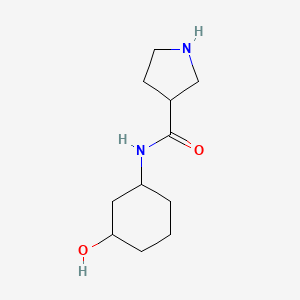
![Ethyl[(1-ethyl-1H-imidazol-4-yl)methyl]amine](/img/structure/B13152626.png)
